molecular formula C39H66O14 B2543762 (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[[(1R,2S,3R,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-Dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 163047-21-0

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[[(1R,2S,3R,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-Dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No. B2543762
CAS RN: 163047-21-0
M. Wt: 758.943
InChI Key: ZNTKLBZCLHHWHW-WPUQNTDPSA-N
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Description

The compound "(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[[(1R,2S,3R,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-Dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol" is a complex organic molecule with multiple stereocenters and functional groups. The provided papers do not directly discuss this compound but offer insights into the synthesis and structural analysis of similar complex organic molecules, which can be used to infer potential synthetic routes, structural characteristics, and reactivity of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves the selective generation of stereogenic centers and the formation of cyclic structures. Paper describes the selective generation of three contiguous stereogenic centers on a cyclohexane ring through the conversion of hydroxycyclopentanecarboxylate and cyclohexanecarboxylate to bicyclic dioxanone derivatives, followed by various alkylation and oxidation reactions. Similarly, paper discusses the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives, which are precursors to various cyclic and acyclic structures. These methods could potentially be applied to the synthesis of the compound , considering its complex bicyclic and polycyclic frameworks.

Molecular Structure Analysis

The analysis of molecular structure is crucial for understanding the three-dimensional arrangement of atoms within a molecule. Paper provides an example of NMR analysis and X-ray crystal structure determination of a tetraazapentacyclo compound, revealing unexpected cis-configurations and deviations from idealized geometries. This type of analysis is essential for confirming the stereochemistry and conformation of complex molecules like the one described in the command prompt.

Chemical Reactions Analysis

The reactivity of complex molecules can be inferred from their functional groups and the transformations they undergo. Paper discusses the synthesis of meso Mannich bases from a cyclic aminal, which involves the reaction with phenols in basic media. This showcases the reactivity of cyclic amines, which could be relevant to the nitrogen-containing groups in the compound of interest. Paper describes the synthesis and reduction of an oximino compound, demonstrating the reactivity of oxime groups and their potential transformations into amino derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. While the papers do not directly discuss the properties of the compound , they provide examples of how structural features affect properties. For instance, paper involves the synthesis of a trioxabicyclo compound, which includes steps like sulfonation and esterification, indicating the influence of protecting groups and the potential for hydrolysis. Paper describes the synthesis of macrocycles with different conformations, highlighting the importance of molecular flexibility and conformational analysis.

Scientific Research Applications

Solubility Studies

Research has explored the solubility of complex saccharides and related compounds in various solvents, highlighting the significance of understanding the physical and chemical properties of such molecules for pharmaceutical and chemical engineering applications. For example, studies on the solubility of xylose, mannose, and related compounds in ethanol-water solutions provide insights into their behavior in mixed solvents, which is crucial for designing extraction and purification processes (Gong, Wang, Zhang, & Qu, 2012).

Polyketides and Natural Products

Research on new polyketides and natural products from various sources, including endophytic fungi and plants, demonstrates the diversity and potential of natural compounds for therapeutic applications. For instance, new polyketides isolated from endophytic Diaporthe sp. show significant biological activity, indicating potential for drug discovery and development (Yuan et al., 2009).

Asymmetric Synthesis

The asymmetric synthesis of complex molecules, including bicyclic and tricyclic polypropanoates, is a critical area of research in organic chemistry, offering pathways to create molecules with high stereochemical control. This research is essential for developing pharmaceuticals with specific therapeutic effects (Marchionni & Vogel, 2001).

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[[(1R,2S,3R,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H66O14/c1-17(2)8-13-39(48)18(3)25-33(53-39)29(44)26-21-7-6-19-14-20(9-11-37(19,4)22(21)10-12-38(25,26)5)49-36-34(31(46)28(43)24(16-41)51-36)52-35-32(47)30(45)27(42)23(15-40)50-35/h17-36,40-48H,6-16H2,1-5H3/t18-,19+,20-,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31-,32+,33+,34+,35-,36+,37-,38+,39?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTKLBZCLHHWHW-WPUQNTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)OC1(CCC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H]([C@@H]([C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)OC1(CCC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H66O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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